molecular formula C12H21NOSi B2479030 4-(tert-Butyldimethylsiloxy)aniline CAS No. 111359-74-1

4-(tert-Butyldimethylsiloxy)aniline

Cat. No.: B2479030
CAS No.: 111359-74-1
M. Wt: 223.391
InChI Key: XSVKDCVIWOKXSX-UHFFFAOYSA-N
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Description

4-(tert-Butyldimethylsiloxy)aniline is an organic compound with the molecular formula C13H23NOSi. It is a derivative of aniline, where the hydrogen atom on the para position of the benzene ring is replaced by a tert-butyldimethylsiloxy group. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyldimethylsiloxy)aniline typically involves the reaction of aniline with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyldimethylsiloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in the formation of amines .

Scientific Research Applications

4-(tert-Butyldimethylsiloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butyldimethylsiloxy)aniline involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsiloxy group can protect the aniline moiety from unwanted reactions, allowing for selective transformations. This protection is particularly useful in multi-step organic syntheses where selective reactivity is crucial .

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butyldimethylsiloxy)methylbenzene
  • 4-(tert-Butyldimethylsiloxy)phenol
  • 4-(tert-Butyldimethylsiloxy)benzoic acid

Uniqueness

4-(tert-Butyldimethylsiloxy)aniline is unique due to its specific functional group arrangement, which imparts distinct reactivity and stability. The presence of the tert-butyldimethylsiloxy group provides steric hindrance, protecting the aniline moiety and allowing for selective reactions that are not possible with other similar compounds .

Biological Activity

4-(tert-Butyldimethylsiloxy)aniline (CAS Number: 11715553) is an organic compound that has attracted attention for its potential biological activities. This compound features a tert-butyldimethylsiloxy group attached to an aniline structure, which may influence its reactivity and biological interactions. Understanding its biological activity is crucial for its applications in medicinal chemistry and related fields.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₁NOSi. Its structure is characterized by the presence of a siloxy group, which can enhance solubility and stability in biological environments. The compound's properties can be summarized as follows:

PropertyValue
Molecular Weight221.39 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The siloxy group can facilitate interactions with enzymes or receptors, potentially leading to modulation of biochemical pathways. For instance, compounds with similar structures have shown potential in inhibiting specific enzymes involved in cell proliferation, which is a critical aspect of cancer therapy .

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit antimicrobial properties. These compounds may disrupt microbial cell membranes or inhibit essential metabolic pathways, leading to cell death. For example, studies have demonstrated that certain siloxane derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar siloxy modifications have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression . The specific pathways affected by this compound are still under investigation, but preliminary findings suggest it may act through the inhibition of key signaling molecules involved in tumor growth.

Case Studies

Several studies have investigated the biological activities of siloxane-containing compounds, including this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various siloxane derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability, suggesting strong antimicrobial properties.
  • Cytotoxicity Against Cancer Cells : In another study, the cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent decrease in cell viability, indicating potential as an anticancer agent .
  • Enzyme Inhibition : Research focused on the inhibition of specific enzymes involved in cancer metabolism revealed that this compound could inhibit lactate dehydrogenase (LDH), an enzyme often upregulated in cancer cells. This inhibition could lead to reduced lactate production and altered metabolic profiles in tumors .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVKDCVIWOKXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111359-74-1
Record name 4-[(tert-butyldimethylsilyl)oxy]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-nitro4-(1,1,2,2-tetramethyl-1-silapropoxy)benzene (7.8 g, 30.8 mmol) (from Example 19a supra) and 10% Pd/C (0.70 g) (Aldrich) in ethyl acetate (100 mL) was hydrogenated for 1 day. The reaction mixture was filtered though Celite® and concentrated. The residue was purified by flash chromatography eluting with ethyl acetate/hexanes (1:9 V/N)) to afford 4-(1,1,2,2-tetramethyl-1-silapropoxy)phenylamine. (Yield 6.7 g, 97%).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

tert-Butyl-dimethyl-(4-nitro-phenoxy)-silane (7.3 g, 2.9 mmol) was dissolved in MeOH (75 ml) and hydrogenated in the presence of Pd on C (10%, E 101 N/D) at room temperature and atmospheric pressure for 1 hour. The catalyst was filtered and the solvent was evaporated to provide 4-(tert-Butyl-dimethyl-silanyloxy)-phenylamine (6.4 g, 99%) as light yellow oil, MS: m/e=223 (M+).
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-aminophenol (11 g, 100 mmol) and imidazole (10 g, 150 mmol) in THF (250 mL) was added tert-butyldimethylsilyl chloride (18 g, 120 mmol) and the reaction was stirred at room temperature for 18 h. The reaction mixture was poured into water and extracted with diethyl ether. The combined organic layers were dried over Na2SO4, filtered, concentrated and the residue was purified by column chromatography to afford the desired product (15 g, 67%): ESI MS m/z 224 [C12H21NOSi+H]+.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
67%

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